Nor Mianserin-D4 is synthesized from Nor Mianserin through a process that introduces deuterium, a stable isotope of hydrogen. It falls under the classification of pharmaceutical compounds and is primarily utilized in research settings to study drug metabolism and pharmacokinetics. Its unique isotopic labeling makes it valuable for analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
The synthesis of Nor Mianserin-D4 typically involves the following steps:
Nor Mianserin-D4 retains the core structure of Nor Mianserin but with deuterium substitutions at specific positions. The molecular formula can be represented as , where D indicates the presence of deuterium.
Nor Mianserin-D4 can undergo several chemical reactions typical for organic compounds:
The products formed depend on the specific reaction conditions and reagents used, which can lead to various derivatives useful in research.
The mechanism of action for Nor Mianserin-D4 mirrors that of its parent compound, Nor Mianserin. It functions primarily as an antagonist at several serotonin receptors (notably 5-HT2) and adrenergic receptors (α2). By blocking these receptors, it increases levels of serotonin and norepinephrine in the brain, contributing to its antidepressant effects.
Nor Mianserin-D4 has several applications across various scientific fields:
Nor Mianserin-D4 (systematic name: Mianserin EP impurity E-d4 hydrochloride) is a deuterium-labeled analog of the tetracyclic antidepressant Nor-Mianserin. Its molecular formula is C₁₇H₁₅D₄ClN₂, with a molar mass of 290.82 g/mol [5]. The compound features four deuterium atoms (D₄) replacing protium atoms at specific sites in the parent structure—typically on the piperazinoazepine ring’s N-methyl group or adjacent alkyl chains [5] [9]. This isotopic labeling creates a distinct mass shift (+4 Da) compared to unlabeled Nor-Mianserin (C₁₇H₁₉ClN₂), enabling precise detection in mass spectrometry-based assays [5].
The structural backbone retains Mianserin’s tetracyclic core (dibenzo[c,f]pyrazino[1,2-a]azepine), but lacks the parent compound’s N-methyl group, characteristic of the "Nor" (N-demethylated) designation [8] [9]. The hydrochloride salt enhances stability and solubility for analytical applications [5].
Property | Nor Mianserin-D4 | Nor-Mianserin |
---|---|---|
Molecular Formula | C₁₇H₁₅D₄ClN₂ | C₁₇H₁₉ClN₂ |
Molar Mass (g/mol) | 290.82 | 286.80 |
Isotopic Purity | ≥98% deuterated | N/A |
Primary Applications | Metabolic tracer, analytical standard | Pharmaceutical metabolite |
Deuterium atoms are strategically incorporated at the N-methyl group (–CD₃) of Mianserin’s azepine nitrogen, confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) [5] [9]. This site was chosen due to its metabolic vulnerability; demethylation is a major phase I metabolic pathway for Mianserin [8] [9].
Synthesis involves reductive deuteration of Mianserin or its precursors:
The deuterium labeling does not alter steric or electronic properties significantly due to deuterium’s similar atomic radius to protium. However, it introduces a kinetic isotope effect (KIE), potentially slowing metabolic cleavage of the C–D bond [5] [9].
Structural Differences
Nor Mianserin-D4: N-demethylated core with a deuterated methyl group (–CD₃) [5].
Table 2: Receptor Binding Affinity Comparison
Receptor Target | Mianserin (Ki, nM) | Nor-Mianserin (Ki, nM) | Nor Mianserin-D4 (Inferred Ki, nM) |
---|---|---|---|
H₁ Histamine | 0.30–1.7 | Similar | Similar |
α₂-Adrenergic | 4.8–73 | Similar | Similar |
5-HT₂C Serotonin | 0.63–6.5 | Similar | Similar |
Data sourced from Mianserin studies; deuteriation is not expected to alter affinity [8].
Functional Implications
Biochemical Behavior
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: